molecular formula C16H21N5O2 B5813835 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

Cat. No.: B5813835
M. Wt: 315.37 g/mol
InChI Key: JKASHSXZJAMPHG-UHFFFAOYSA-N
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Description

4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is a complex organic compound that features a triazine ring substituted with isopropylamino groups and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with isopropylamine under controlled conditions. This reaction typically requires a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Attachment of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a nucleophilic substitution reaction where the triazine intermediate reacts with 4-hydroxybenzaldehyde. This step often requires a catalyst and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the isopropylamino groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid.

    Reduction: 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Agrochemicals: It is investigated for its potential as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazine ring and benzaldehyde moiety play crucial roles in binding to these targets and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid
  • 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol
  • 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzylamine

Uniqueness

4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is unique due to its specific combination of a triazine ring and a benzaldehyde moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10(2)17-14-19-15(18-11(3)4)21-16(20-14)23-13-7-5-12(9-22)6-8-13/h5-11H,1-4H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASHSXZJAMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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